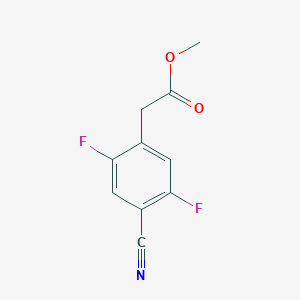
Methyl (4-cyano-2,5-difluorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-cyano-2,5-difluorophenylacetate is an organic compound with the molecular formula C10H7F2NO2 It is a derivative of phenylacetate, characterized by the presence of cyano and difluoro substituents on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-cyano-2,5-difluorophenylacetate typically involves the esterification of 4-cyano-2,5-difluorophenylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of Methyl 4-cyano-2,5-difluorophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Methyl 4-cyano-2,5-difluorophenylacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of amides, amines, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation and nitration.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to avoid over-substitution.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Major Products
Nucleophilic Substitution: Amides, amines, and other substituted derivatives.
Electrophilic Aromatic Substitution: Halogenated and nitrated derivatives.
Hydrolysis: 4-cyano-2,5-difluorophenylacetic acid.
科学的研究の応用
Methyl 4-cyano-2,5-difluorophenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of Methyl 4-cyano-2,5-difluorophenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano and difluoro groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including enzyme inhibition and receptor modulation.
類似化合物との比較
Similar Compounds
- Methyl 4-cyano-3,5-difluorophenylacetate
- Methyl 4-cyano-2,3-difluorophenylacetate
- Methyl 4-cyano-2,6-difluorophenylacetate
Uniqueness
Methyl 4-cyano-2,5-difluorophenylacetate is unique due to the specific positioning of the cyano and difluoro groups on the aromatic ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of both electron-withdrawing groups enhances its stability and reactivity in various chemical reactions.
特性
分子式 |
C10H7F2NO2 |
|---|---|
分子量 |
211.16 g/mol |
IUPAC名 |
methyl 2-(4-cyano-2,5-difluorophenyl)acetate |
InChI |
InChI=1S/C10H7F2NO2/c1-15-10(14)4-6-2-9(12)7(5-13)3-8(6)11/h2-3H,4H2,1H3 |
InChIキー |
XSKIEEKZDPELGD-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1F)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















